molecular formula C10H9NO2S B13003355 Ethyl benzo[d]isothiazole-7-carboxylate

Ethyl benzo[d]isothiazole-7-carboxylate

Cat. No.: B13003355
M. Wt: 207.25 g/mol
InChI Key: LWUDGPXYJCGOLG-UHFFFAOYSA-N
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Description

Ethyl benzo[d]isothiazole-7-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an isothiazole ring, with an ethyl ester group attached to the carboxylate position. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications .

Preparation Methods

The synthesis of ethyl benzo[d]isothiazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzenethiol with ethyl chloroformate in the presence of a base, followed by cyclization to form the isothiazole ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl benzo[d]isothiazole-7-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted isothiazoles and benzene derivatives.

Scientific Research Applications

Ethyl benzo[d]isothiazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl benzo[d]isothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Ethyl benzo[d]isothiazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,2-benzothiazole-7-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-7-6-11-14-9(7)8/h3-6H,2H2,1H3

InChI Key

LWUDGPXYJCGOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SN=C2

Origin of Product

United States

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